![molecular formula C21H25N7O2 B6537470 4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(4-ethoxyphenyl)piperazine-1-carboxamide CAS No. 1058444-42-0](/img/structure/B6537470.png)
4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(4-ethoxyphenyl)piperazine-1-carboxamide
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Overview
Description
This compound belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group . The chemistry and synthesis of compounds possessing a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine nucleus have attracted enormous attention .
Synthesis Analysis
The synthesis of similar compounds involves aromatic nucleophilic substitution of a base molecule with different amines . The review focuses particularly on the structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using X-ray diffraction . The structure of these compounds is influenced by the presence of a five-membered triazole ring with a six-membered thiadiazine ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include aromatic nucleophilic substitution and cyclization . The yield of these reactions can be quite high, with one example yielding 92% .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, one compound was found to be a pale yellow solid with a melting point of 188–189 °C .Scientific Research Applications
- Research indicates that 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines exhibit promising anticancer properties. These compounds have been evaluated for their ability to inhibit cancer cell growth and induce apoptosis. Further studies are needed to explore their specific mechanisms of action and potential as novel chemotherapeutic agents .
- The compound has demonstrated antimicrobial activity against various pathogens. It may serve as a potential lead for developing new antibiotics or antimicrobial agents. Researchers have investigated its efficacy against bacteria, fungi, and other microorganisms .
- Some studies suggest that 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines possess analgesic and anti-inflammatory effects. These properties make them interesting candidates for pain management and inflammation-related conditions .
- The compound’s antioxidant activity has been explored. Antioxidants play a crucial role in protecting cells from oxidative damage, which is associated with various diseases. Investigating its antioxidant mechanisms could provide valuable insights .
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have been studied as enzyme inhibitors. They show potential as carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase agents, and aromatase inhibitors. These enzymes are relevant targets for various diseases, including cancer and neurodegenerative disorders .
- Preliminary research suggests that the compound may have antiviral effects. Investigating its interactions with viral proteins and its potential to inhibit viral replication could be valuable for drug development .
Anticancer Activity
Antimicrobial Effects
Analgesic and Anti-Inflammatory Properties
Antioxidant Potential
Enzyme Inhibition
Antiviral Activity
Mechanism of Action
Target of Action
The compound 4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(4-ethoxyphenyl)piperazine-1-carboxamide is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold Similar compounds have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Mode of Action
The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Similar compounds have been reported to inhibit various enzymes, suggesting that they may interfere with multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Similar compounds have shown significant inhibitory activity against various targets, suggesting that this compound may also exhibit similar effects .
Action Environment
The structure–activity relationship of similar compounds has been investigated, suggesting that the compound’s action may be influenced by its structural features .
Future Directions
properties
IUPAC Name |
4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-ethoxyphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O2/c1-2-30-17-7-5-16(6-8-17)22-21(29)27-13-11-26(12-14-27)19-10-9-18-23-24-20(15-3-4-15)28(18)25-19/h5-10,15H,2-4,11-14H2,1H3,(H,22,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOKJHLJPWUZIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NN4C(=NN=C4C5CC5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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